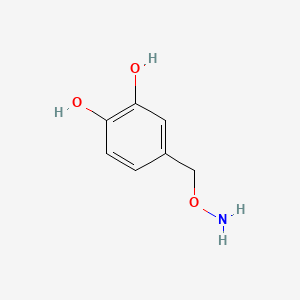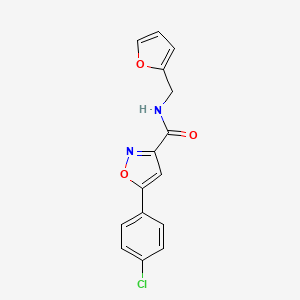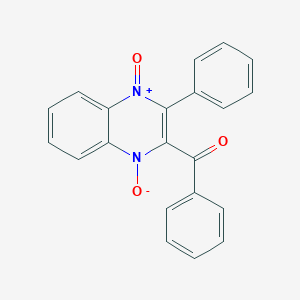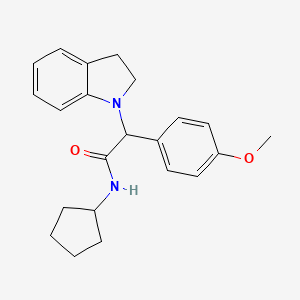
3,4-Dihydroxybenzyloxyamine
説明
3,4-Dihydroxybenzyloxyamine is a compound that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
科学的研究の応用
1. Microbial Production of 3,4-Dihydroxybenzoic Acid (3,4-DHBA) The production of 3,4-dihydroxybenzoic acid (3,4-DHBA or protocatechuate) is a relevant task owing to 3,4-DHBA’s pharmaceutical properties and its use as a precursor for subsequent synthesis of high value-added chemicals . The microbial production of 3,4-DHBA using dehydroshikimate dehydratase (DSD) has been demonstrated .
Antioxidant Properties
Protocatechuic acid (3,4-DHBA) is a naturally occurring phenolic acid, which is also known as a simple plant secondary metabolite . It possesses antioxidant properties .
Antiviral Properties
3,4-DHBA has been found to have antiviral properties .
Anti-inflammatory Properties
3,4-DHBA has been shown to have anti-inflammatory properties .
Anticancer Properties
3,4-DHBA has been found to have anticancer properties .
Anti-neurodegenerative Properties
3,4-DHBA has been found to have anti-neurodegenerative properties .
7. Use in Pharmaceuticals, Functional Foods, and Cosmetics 3,4-DHBA can be used in pharmaceuticals, functional foods, and cosmetics .
Colorimetric Recognition of 3,4-Dihydroxy-D,L-phenylalanine
In comparison with other nanocatalysts like L-cysteine-, L-histidine-, chiral dipeptide (L-cysteine-L-histidine)-, or chiral tripeptide phenylalanine-L-cysteine-L-histidine)-modified CuNPs, FFCH@CuNPs demonstrated a higher POD-mimetic catalytic activity in the 3,3′,5,5′-tetramethylbenzidine (TMB)-H2O2 system and stronger enantioselectivity in the recognition of 3,4-dihydroxy-D,L-phenylalanine (D,L-DOPA) enantiomers .
作用機序
Target of Action
It is known that this compound is structurally similar to 3,4-dihydroxybenzoic acid , which suggests that it may interact with similar targets or pathways
Biochemical Pathways
A study on a structurally similar compound, 3,4-dihydroxybenzoic acid, suggests that it may be involved in the oxidative polymerization process . This process leads to the formation of deeply colored oligomer/polymer products that strongly adhere to several surfaces
特性
IUPAC Name |
4-(aminooxymethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-11-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADSHRRKRYVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197353 | |
| Record name | 3,4-Dihydroxybenzyloxyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxybenzyloxyamine | |
CAS RN |
4792-85-2 | |
| Record name | 3,4-Dihydroxybenzyloxyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxybenzyloxyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4-Dihydroxybenzyloxyamine interact with its target and what are the downstream effects?
A1: 3,4-Dihydroxybenzyloxyamine acts as an inhibitor of dopa decarboxylase, an enzyme crucial for converting L-DOPA to dopamine. While the precise mechanism of inhibition by 3,4-Dihydroxybenzyloxyamine isn't detailed in the provided research [], similar compounds are known to compete with L-DOPA for the enzyme's active site. This inhibition reduces dopamine synthesis, particularly in the peripheral nervous system.
Q2: What is the significance of 3,4-Dihydroxybenzyloxyamine being characterized as a "selective peripheral inhibitor" in the research?
A2: The research highlights 3,4-Dihydroxybenzyloxyamine as a "potent selective peripheral inhibitor" of dopa decarboxylase []. This means the compound effectively inhibits the enzyme primarily outside the central nervous system. This selectivity is desirable because it minimizes the reduction of dopamine production in the brain, potentially leading to fewer central nervous system side effects. This characteristic is particularly important when treating conditions like Parkinson's disease, where maintaining dopamine levels in the brain is crucial.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2S,10R,12S,13S,15S)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1230420.png)
![N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide](/img/structure/B1230422.png)
![[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1230423.png)
![1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide](/img/structure/B1230425.png)
![N-(2-furanylmethyl)-N'-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]butanediamide](/img/structure/B1230427.png)

![2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)

![4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1230437.png)
![1-(Cycloheptylideneamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230438.png)

![2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester](/img/structure/B1230441.png)
![N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide](/img/structure/B1230442.png)
![12-Imino-9-methyl-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B1230446.png)